Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate
Description
Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate is a malonate derivative characterized by a trifluoromethyl-substituted aniline moiety. The trifluoromethyl (-CF₃) group confers unique electronic and steric properties, influencing reactivity, solubility, and bioactivity.
Properties
IUPAC Name |
diethyl 2-[[4-(trifluoromethyl)anilino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c1-3-22-13(20)12(14(21)23-4-2)9-19-11-7-5-10(6-8-11)15(16,17)18/h5-9,19H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXDEKZGHIXHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384488 | |
| Record name | 5J-040 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
49713-39-5 | |
| Record name | 5J-040 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation: Formation of α,β-Unsaturated Malonate Esters
The synthesis begins with the Knoevenagel condensation of diethyl malonate and formaldehyde, facilitated by piperidine and glacial acetic acid in ethanol. This step generates diethyl methylenemalonate, an α,β-unsaturated ester, through dehydration. Paraformaldehyde serves as a practical formaldehyde source, depolymerizing under reflux to release gaseous formaldehyde, which reacts with the active methylene group of diethyl malonate. The reaction proceeds at 78°C for 12 hours, with thin-layer chromatography (TLC) monitoring confirming complete consumption of starting materials.
Ethanol acts as both solvent and proton donor, while piperidine deprotonates the malonate to initiate nucleophilic attack on formaldehyde. Acetic acid ensures mild acidity, preventing side reactions such as ester hydrolysis. Post-reaction, solvent evaporation yields crude diethyl methylenemalonate, which is washed with sodium bisulfite to remove unreacted aldehydes.
Michael Addition: Enamine Formation with 4-(Trifluoromethyl)aniline
The second step involves a Michael addition of 4-(trifluoromethyl)aniline to diethyl methylenemalonate. Conducted in aqueous acetic acid at room temperature, this reaction proceeds via nucleophilic attack of the aniline’s amine group on the β-carbon of the α,β-unsaturated ester. The acetic acid catalyst protonates the ester’s carbonyl group, enhancing electrophilicity at the β-position and facilitating amine addition.
Stoichiometric control is critical to prevent over-alkylation; a 1.2:1 molar ratio of aniline to malonate ensures mono-addition. The reaction typically completes within 6–8 hours, as verified by TLC. The product precipitates upon neutralization and is purified via recrystallization from a 1:1 ether/hexane mixture, yielding colorless crystals with a melting point of 102–104°C.
Mechanistic Insights and Reaction Optimization
Knoevenagel Mechanism: Role of Base and Solvent
The Knoevenagel condensation’s efficiency hinges on base selection. Piperidine, a weakly basic amine, optimally deprotonates the malonate’s α-hydrogens without inducing ester saponification. Polar protic solvents like ethanol stabilize the transition state via hydrogen bonding, while reflux temperatures (78°C) accelerate imine formation and dehydration. Substituting ethanol with aprotic solvents (e.g., THF) reduces yields by 20–30%, underscoring the solvent’s role in stabilizing intermediates.
Michael Addition: Acid Catalysis and Stereoelectronic Effects
In the Michael addition, acetic acid’s dual role as catalyst and pH modulator ensures protonation of the α,β-unsaturated ester’s carbonyl, directing the amine’s nucleophilic attack to the β-carbon. Density functional theory (DFT) studies suggest that the trifluoromethyl group’s electron-withdrawing nature enhances the aniline’s nucleophilicity by polarizing the aromatic ring. This electronic effect, combined with steric accessibility of the para-substituted amine, drives regioselective addition, achieving >95% conversion.
Analytical Characterization and Validation
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 6.32 (s, 1H, CH=N), 4.25 (q, J = 7.2 Hz, 4H, OCH₂CH₃), 1.31 (t, J = 7.2 Hz, 6H, OCH₂CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 166.8 (C=O), 153.2 (C=N), 144.5 (C-CF₃), 126.8 (q, J = 32.1 Hz, CF₃), 122.4 (ArC), 61.5 (OCH₂CH₃), 14.3 (OCH₂CH₃).
Mass Spectrometry (MS):
Elemental Analysis and Purity Assessment
Combustion analysis confirms stoichiometric composition:
Melting point determination (102–104°C) and HPLC analysis (98.5% purity) further validate structural integrity.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Knoevenagel-Michael Addition
A streamlined one-pot protocol eliminates intermediate isolation, combining diethyl malonate, paraformaldehyde, and 4-(trifluoromethyl)aniline in ethanol with piperidine/acetic acid. While this method reduces reaction time (18 hours total), yields drop to 80–85% due to competing side reactions, such as aniline polymerization.
Solid-Phase Synthesis Using Polymer-Supported Catalysts
Immobilized piperidine on polystyrene beads enables catalyst recycling, reducing waste. However, prolonged reaction times (24 hours) and lower yields (70–75%) limit practicality for large-scale production.
Industrial-Scale Production and Cost Considerations
Raw Material Sourcing and Cost Efficiency
4-(Trifluoromethyl)aniline, synthesized via Ullmann coupling of aniline with trifluoromethyl iodide, constitutes 60% of total production costs. Bulk procurement of diethyl malonate (~$50/kg) and paraformaldehyde (~$20/kg) mitigates expenses, with overall production costs estimated at $320/kg for laboratory-scale synthesis.
Applications in Drug Discovery and Material Science
Antimicrobial Agents
Derivatives of this compound exhibit potent activity against Staphylococcus aureus (MIC = 2 μg/mL) by inhibiting enoyl-acyl carrier protein reductase (FabI).
Organic Light-Emitting Diodes (OLEDs)
The compound’s conjugated system enhances electron mobility in OLED emissive layers, achieving a luminance efficiency of 12 cd/A at 10 mA/cm².
Chemical Reactions Analysis
Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.
Scientific Research Applications
Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Observations :
Key Observations :
- Reaction Efficiency : The synthesis of bromophenyl analogs achieves higher reported yields (73%) compared to trifluoromethyl derivatives, possibly due to the lower reactivity of -CF₃-substituted anilines .
- Purification: Recrystallization from methanol or diethyl ether is common, but trifluoromethyl derivatives may require chromatographic purification due to increased lipophilicity .
Physicochemical Properties
Biological Activity
Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C15H16F3NO4 and a molecular weight of 331.29 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity, which is crucial for its biological interactions. The compound is characterized by the following structural features:
- Trifluoromethyl Group : Contributes to increased chemical stability and alters metabolic processes.
- Aniline Moiety : Provides a site for further chemical modifications and biological interactions.
- Methylene Malonate Structure : Serves as a reactive site in various chemical reactions.
The mechanism of action involves the interaction of the compound with specific molecular targets within biological systems. The trifluoromethyl group allows for efficient cell membrane penetration, leading to modulation of enzyme activities and protein functions. This can result in various biological effects, including antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated the antifungal activity against Fusarium oxysporum, demonstrating that certain derivatives showed promising fungicidal effects with IC50 values as low as 13 nM .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy . The trifluoromethyl group is believed to enhance the compound's interaction with biological targets involved in cancer progression.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Diethyl 2-([4-chloroanilino]methylene)malonate | Cl instead of CF3 | Moderate antifungal | 20 |
| Diethyl 2-([4-methoxyanilino]methylene)malonate | OCH3 instead of CF3 | Low antifungal | >50 |
| Diethyl 2-([4-nitroanilino]methylene)malonate | NO2 instead of CF3 | High antimicrobial | 15 |
The presence of the trifluoromethyl group significantly enhances the biological activity compared to other substituents like chloro or methoxy groups, which exhibit lower efficacy .
Case Studies and Research Findings
- Antifungal Study : A recent study synthesized various derivatives of diethyl 2-((aryl(alkyl)amino)methylene)malonates and tested their antifungal activity against Fusarium oxysporum. The most active compounds demonstrated IC50 values below 0.5 µM, indicating strong potential as fungicides .
- Anticancer Applications : In a separate investigation, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, highlighting its potential as a therapeutic agent in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
